Home > Products > Screening Compounds P18334 > 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3
2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 - 1330172-70-7

2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3

Catalog Number: EVT-1466871
CAS Number: 1330172-70-7
Molecular Formula: C11H8F6O4
Molecular Weight: 321.19
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid is a chemical compound with the molecular formula C11H8F6O4C_{11}H_{8}F_{6}O_{4} and a molecular weight of approximately 318.17 g/mol. It is primarily recognized as an impurity in the pharmaceutical compound flecainide acetate, which is used as an antiarrhythmic agent. The compound's structure features two trifluoroethoxy groups attached to a benzoic acid core, contributing to its unique properties and applications in medicinal chemistry and analytical chemistry.

Source

The compound is cataloged under the CAS number 35480-52-5 and is available from various chemical suppliers, including LGC Standards and TCI Chemicals. Its synthesis and characterization have been documented in several scientific publications and patents, highlighting its relevance in pharmaceutical research and development.

Classification

2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid falls under the classification of aromatic compounds, specifically as a benzoic acid derivative. It is categorized as an impurity reference material in the context of pharmaceutical testing and quality control.

Synthesis Analysis

Methods

The synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid typically involves the reaction of 2,2,2-trifluoroethanol with 5-bromo-2-chlorobenzoic acid. This reaction can be facilitated by various coupling agents or catalysts to enhance yield and selectivity.

Technical Details

  1. Starting Materials:
    • 2,2,2-Trifluoroethanol: A fluorinated alcohol that serves as a key reagent.
    • 5-Bromo-2-chlorobenzoic Acid: A halogenated benzoic acid derivative that provides the aromatic framework.
  2. Reaction Conditions:
    • The reaction typically requires controlled temperature and possibly an inert atmosphere to prevent side reactions.
    • Solvents may be utilized to dissolve reactants and facilitate interaction.
  3. Yield: The process can yield significant amounts of the desired product, with purities often exceeding 98% as determined by gas chromatography.
Molecular Structure Analysis

Structure

The molecular structure of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid can be represented using various chemical notations:

  • SMILES: OC(=O)c1cc(OCC(F)(F)F)ccc1OCC(F)(F)F
  • InChI: InChI=1S/C11H8F6O4/c12-10(13,14)4-20-6-1-2-8(7(3-6)9(18)19)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19)

The compound features a benzoic acid backbone with two trifluoroethoxy substituents at the 2 and 5 positions.

Data

  • Molecular Weight: 318.17 g/mol
  • Melting Point: The melting point ranges from 121°C to 125°C.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid include its conversion to acid chlorides for subsequent reactions with amines to form derivatives like flecainide.

Technical Details

  1. Conversion to Acid Chloride:
    • The carboxylic acid group can be transformed into an acid chloride using reagents such as thionyl chloride or oxalyl chloride.
  2. Reaction with Amines:
    • The resulting acid chloride can react with amines (e.g., 2-(aminomethyl)piperidine) to yield amide derivatives.
Mechanism of Action

Process

The mechanism of action for compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid typically involves modulation of ion channels in cardiac tissue. Flecainide acts primarily on sodium channels to stabilize cardiac membranes during arrhythmias.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to almost white powder or crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but should be protected from moisture and light.
  • Hazards: Causes skin irritation and serious eye irritation; appropriate safety measures should be taken when handling.
Applications

Scientific Uses

  1. Pharmaceutical Research: Primarily used as an impurity reference standard in the development and quality control of antiarrhythmic drugs like flecainide.
  2. Analytical Chemistry: Employed in method validation for detecting impurities in pharmaceutical formulations.
  3. Chemical Synthesis: Serves as an intermediate for synthesizing other fluorinated compounds with potential therapeutic applications.
Introduction to 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3

Structural Overview and Isotopic Labeling

2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 is a deuterated analog of the parent compound 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (C₁₁H₈F₆O₄), where three hydrogen atoms in the methylene groups (-CH₂-) of the trifluoroethoxy substituents are replaced by deuterium atoms (D), yielding the molecular formula C₁₁H₅D₃F₆O₄ [2] [6]. This strategic isotopic labeling preserves the core benzoic acid structure while modifying specific aliphatic positions critical to metabolic vulnerability. The parent compound features a benzoic acid core substituted at the 2- and 5-positions with -OCH₂CF₃ groups, as confirmed by its SMILES representation (OC(=O)c1cc(OCC(F)(F)F)ccc1OCC(F)(F)F) [2] [9]. The molecular weight increases from 318.17 g/mol in the parent compound to approximately 321.20 g/mol in the deuterated analog due to the mass difference between deuterium and hydrogen [6] [8].

The isotopic labeling specifically targets the methylene hydrogens adjacent to oxygen (-O-CH₂-CF₃), as these positions are metabolically vulnerable to oxidative processes like cytochrome P450-mediated hydroxylation [4] [7]. Deuterium incorporation at these sites creates stronger carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds, with bond dissociation energies increasing from approximately 100 kcal/mol for C-H to 105-106 kcal/mol for C-D [4]. This modification significantly alters molecular behavior without affecting the electronic properties or steric bulk, maintaining the compound's interactions with biological targets while potentially enhancing metabolic stability [4] [7].

  • Table 1: Structural Comparison of Parent and Deuterated Compounds
    PropertyParent CompoundDeuterated Analog (Acid-d3)
    Molecular FormulaC₁₁H₈F₆O₄C₁₁H₅D₃F₆O₄
    Molecular Weight318.17 g/mol [6]~321.20 g/mol
    Isotopic Labeling SitesNoneMethylene groups (-O-CD₂-CF₃)
    Key Functional GroupsBenzoic acid, trifluoroethoxy (×2)Benzoic acid, deuterated trifluoroethoxy (×2)
    SMILESOC(=O)c1cc(OCC(F)(F)F)ccc1OCC(F)(F)F [2]OC(=O)c1cc(OC[2H]C(F)(F)F)ccc1OC[2H]C(F)(F)F

Historical Context in Fluorinated Compound Research

The development of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid derivatives emerges from decades of research into fluorinated pharmaceuticals, where fluorine incorporation enhances bioavailability, metabolic stability, and membrane permeability [3] [6]. The parent acid gained prominence as a key synthetic intermediate for flecainide analogs and other bioactive molecules, with documented applications since at least the 1980s [8] [9]. Its structural combination of a benzoic acid core with trifluoroethoxy substituents represents a strategic approach to optimizing drug-like properties, leveraging fluorine's high electronegativity and lipophilicity to improve pharmacokinetic profiles [3] [6].

The transition to deuterated versions follows a broader trend in medicinal chemistry, exemplified by the FDA approval of deutetrabenazine in 2017—the first deuterated drug to gain regulatory approval [4]. Deuterium incorporation in pharmaceuticals gained significant momentum in the early 21st century as synthetic methodologies advanced, enabling selective deuteration without compromising bioactivity [4] [7]. Patent literature from 2006 (WO2007041630A1) specifically highlights deuterated gastric acid inhibitors, demonstrating the therapeutic rationale for incorporating deuterium into existing pharmacophores, including those with trifluoroethoxy groups [7]. The synthesis of Acid-d3 builds upon established routes for the parent compound, which typically involves multi-step sequences starting from hydroquinone derivatives or halogenated benzoic acids through etherification and carboxylation reactions [5] [8].

Significance of Deuterium Substitution in Pharmacokinetic Studies

Deuterium substitution in pharmaceuticals exerts profound effects on pharmacokinetic properties primarily through the kinetic isotope effect (KIE), which alters reaction rates for metabolic transformations involving the C-D bond [4]. When metabolic clearance proceeds via pathways involving cleavage of C-H bonds at deuterated positions, deuteration can significantly reduce the rate of metabolism, leading to increased plasma half-life, reduced clearance, and potentially lower dosing frequency [4] [7]. For Acid-d3, this is particularly relevant to oxidative metabolism at the methylene positions adjacent to oxygen—common sites for cytochrome P450-mediated hydroxylation that initiates metabolic deactivation [4] [7].

Research on deuterated pharmaceuticals demonstrates that deuteration can also redirect metabolic pathways, potentially reducing the formation of toxic metabolites while increasing the proportion of beneficial active metabolites [4]. In the case of deutetrabenazine, deuteration at critical positions decreased the formation of potentially neurotoxic metabolites while extending half-life, thereby improving the therapeutic index [4]. Similarly, Acid-d3 is anticipated to display enhanced metabolic stability compared to its non-deuterated counterpart, making it particularly valuable as a biological tracer in pharmacokinetic studies of fluorinated compounds [4] [7]. The deuterium isotope effect is most pronounced (with KIEs typically ranging from 2 to 10) when deuterium substitution occurs at positions directly involved in rate-limiting metabolic steps [4].

  • Table 2: Pharmacokinetic Impacts of Deuterium Substitution in Pharmaceuticals
    ParameterImpact of Deuterium SubstitutionPotential Effect on Acid-d3Clinical Example
    Metabolic Half-lifeIncreased by 2-10 fold depending on metabolic pathway involvement [4]Extended half-life in tracer studiesDeutetrabenazine (2-fold increase) [4]
    Clearance RateReduced clearance due to decreased enzymatic metabolism [4]Lower clearance enhancing exposure metrics-
    Metabolic ShuntingDiversion from toxic pathways to non-toxic pathways [4]Reduced formation of potentially toxic aldehydes via C-H oxidation-
    Dose RequirementsPotential for reduced dosing frequency [4]Improved tracer sensitivity in pharmacokinetic studies-

Properties

CAS Number

1330172-70-7

Product Name

2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3

IUPAC Name

2,4,5-trideuterio-3,6-bis(2,2,2-trifluoroethoxy)benzoic acid

Molecular Formula

C11H8F6O4

Molecular Weight

321.19

InChI

InChI=1S/C11H8F6O4/c12-10(13,14)4-20-6-1-2-8(7(3-6)9(18)19)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19)/i1D,2D,3D

InChI Key

YPGYLCZBZKRYQJ-CBYSEHNBSA-N

SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)O)OCC(F)(F)F

Synonyms

Flecainide Acetate Impurity D-d3;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.